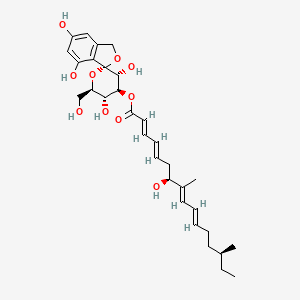
Papulacandin D
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Papulacandin D is a papulacandin that is papulacandin A in which the 6-O-acylgalactosyl group is replaced by a hydrogen. It is a carbohydrate-containing antibiotic from the deuteromycetous fungus Papularia sphaerosperma which shows potent antifungal activity against Candida albicans. It has a role as an antifungal agent and a metabolite. It is a papulacandin, a monosaccharide derivative and an organic heterotricyclic compound.
Applications De Recherche Scientifique
Chemical Structure and Synthesis
The structure of papulacandin D is characterized by a spirocyclic diglycoside linked to fatty acids. The total synthesis of this compound has been achieved through various synthetic routes, with significant studies reporting successful methods that involve palladium-catalyzed cross-coupling reactions and enantioselective allylation reactions. The synthesis typically involves the formation of two main components: the spirocyclic C-arylglycopyranoside and the polyunsaturated fatty acid side chain .
Key Synthetic Routes
Antifungal Efficacy
This compound exhibits significant antifungal activity against several pathogenic fungi, including:
- Candida albicans
- Geotrichum lactis
- Saccharomyces cerevisiae
- Pneumocystis carinii
However, it is less effective against filamentous fungi and bacteria . The compound's mechanism involves blocking the synthesis of β-(1,3)-D-glucan, an essential component of fungal cell walls, thus compromising the structural integrity of the fungus .
Structure-Activity Relationship
Research indicates that modifications to the structure of this compound can influence its biological activity. For instance, derivatives with different acyl side chains have been synthesized and tested for their antifungal properties. Some derivatives showed enhanced activity compared to this compound itself .
Table: Structure-Activity Relationship of Papulacandin Derivatives
| Derivative | Modification | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | None | 1-2 µg/mL |
| Papulacandin B | More complex structure | 0.1 µg/mL |
| Palmitic acid variant | Extended side chain | Moderate activity |
| Linoleic acid variant | Unsaturated fatty acid | Moderate activity |
Case Study 1: In Vitro Activity Against Candida Species
In a study evaluating the antifungal efficacy of this compound and its derivatives against Candida albicans, it was found that while this compound had a MIC ranging from 1-2 µg/mL, its derivative papulacandin B exhibited significantly lower MIC values (0.1 µg/mL), indicating superior potency .
Case Study 2: Synthesis and Evaluation of Novel Analogues
A recent investigation focused on synthesizing novel analogues of this compound aimed at improving its efficacy. The study synthesized variants with altered fatty acid chains and assessed their biological activities. The results demonstrated that certain modifications led to improved inhibitory effects on glucan biosynthesis in fungal spheroplasts, suggesting potential pathways for developing more effective antifungal agents .
Propriétés
Formule moléculaire |
C31H42O10 |
|---|---|
Poids moléculaire |
574.7 g/mol |
Nom IUPAC |
[(3S,3'R,4'S,5'R,6'R)-3',4,5',6-tetrahydroxy-6'-(hydroxymethyl)spiro[1H-2-benzofuran-3,2'-oxane]-4'-yl] (2E,4E,7S,8E,10E,14S)-7-hydroxy-8,14-dimethylhexadeca-2,4,8,10-tetraenoate |
InChI |
InChI=1S/C31H42O10/c1-4-19(2)11-7-5-8-12-20(3)23(34)13-9-6-10-14-26(36)40-29-28(37)25(17-32)41-31(30(29)38)27-21(18-39-31)15-22(33)16-24(27)35/h5-6,8-10,12,14-16,19,23,25,28-30,32-35,37-38H,4,7,11,13,17-18H2,1-3H3/b8-5+,9-6+,14-10+,20-12+/t19-,23-,25+,28+,29-,30+,31-/m0/s1 |
Clé InChI |
XKSZJTQIZHUMGA-HPZFVNCBSA-N |
SMILES isomérique |
CC[C@H](C)CC/C=C/C=C(\C)/[C@H](C/C=C/C=C/C(=O)O[C@H]1[C@@H]([C@H](O[C@]2([C@@H]1O)C3=C(CO2)C=C(C=C3O)O)CO)O)O |
SMILES canonique |
CCC(C)CCC=CC=C(C)C(CC=CC=CC(=O)OC1C(C(OC2(C1O)C3=C(CO2)C=C(C=C3O)O)CO)O)O |
Synonymes |
papulacandin A papulacandin C papulacandin D papulacandin E papulacandins |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















